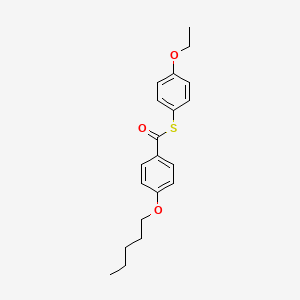
S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C20H24O3S. It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by the presence of ethoxy and pentyloxy groups attached to a benzene ring, making it a polysubstituted benzene derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethoxyphenol with 4-pentyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with thiocarboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarboxylate group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are employed for bromination and nitration, respectively
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated and nitrated derivatives
Scientific Research Applications
S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate: Similar structure but with a heptyloxy group instead of a pentyloxy group.
S-(4-Ethylphenyl) 4-(pentyloxy)benzene-1-carbothioate: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness
S-(4-Ethoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of ethoxy and pentyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62525-80-8 |
|---|---|
Molecular Formula |
C20H24O3S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
S-(4-ethoxyphenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C20H24O3S/c1-3-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(12-14-19)22-4-2/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
ZBDVQCSBEOOHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















